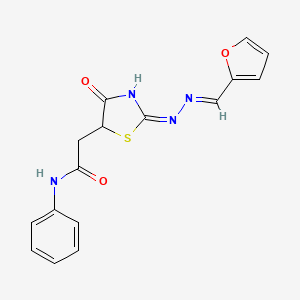

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Beschreibung

This compound, hereafter referred to as Compound 5a (as per ), is a thiazolidinone derivative featuring a furan-2-ylmethylene hydrazone moiety and an N-phenylacetamide group. Its synthesis involves the condensation of 5-(furan-2-ylmethylene)thiazolidine-2,4-dione with 2-chloro-N-phenylacetamide in acetone under reflux with potassium carbonate as a base . The thiazolidinone core is a well-known pharmacophore associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Eigenschaften

IUPAC Name |

2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-14(18-11-5-2-1-3-6-11)9-13-15(22)19-16(24-13)20-17-10-12-7-4-8-23-12/h1-8,10,13H,9H2,(H,18,21)(H,19,20,22)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIYDQCLZJPTMV-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805704 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide typically involves the cyclization of N-phenylhydrazinecarbothioamide with furfural in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.

Major Products Formed

Oxidation: Oxo derivatives with modified functional groups.

Reduction: Reduced thiazolidinone derivatives with altered oxidation states.

Substitution: Substituted phenylacetamide derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Anticancer Properties

- Thiazolidinones, including derivatives of the studied compound, have shown significant anticancer activity. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.72 µM to 1.50 µM .

- A study indicated that derivatives exhibiting a furan moiety had enhanced activity against cancer cells, suggesting that modifications to the thiazolidinone structure can lead to improved therapeutic efficacy .

-

Antioxidant Activity

- The compound has been evaluated for its antioxidant potential. Research indicates that thiazolidinone derivatives can inhibit lipid peroxidation and exhibit free radical scavenging abilities, crucial for preventing oxidative stress-related diseases .

- Specific derivatives have shown IC50 values for antioxidant activity comparable to standard antioxidants like ascorbic acid, highlighting their potential for use in formulations aimed at combating oxidative damage .

-

Antimicrobial Activity

- Thiazolidinone derivatives have been reported to possess antibacterial properties against various pathogens. For example, studies have shown that certain modifications enhance their effectiveness against Gram-positive and Gram-negative bacteria .

- The incorporation of furan rings in these compounds has been linked to increased antimicrobial activity, making them candidates for further development in antibiotic therapies .

Synthesis and Modification

The synthesis of 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. The modification of the thiazolidinone core can be achieved through various synthetic pathways, including one-pot reactions that facilitate the introduction of different substituents to enhance biological activity .

Case Studies

-

Study on Anticancer Activity

- A detailed investigation into the anticancer properties of thiazolidinone derivatives revealed that specific substitutions significantly improved their potency against human cancer cell lines. For instance, a derivative with an electron-donating group exhibited an IC50 value of 1.003 µM against MCF-7 cells, demonstrating its potential as a lead compound in cancer therapy .

- Research on Antioxidant Effects

Wirkmechanismus

The mechanism of action of 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

To contextualize Compound 5a , the following structurally and functionally related compounds are analyzed:

Structural Analogues

2.1.1 Thiazolidinone Derivatives

- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): Core Structure: Thiazolidinone with a benzamide substituent. Key Differences: Replaces the furan hydrazone with a benzylidene group and lacks the hydrazono linkage. Synthesis: Utilizes DMF and coupling agents (EDC, HOBt), suggesting milder conditions compared to the reflux method used for Compound 5a . Bioactivity: Not explicitly reported, but thiazolidinones with aromatic substituents often exhibit antimicrobial or anticancer properties.

- N-(2-Hydroxyphenyl)-2-[(5E)-5-((4-methoxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide (): Core Structure: Thiazolidinone with a sulfanylidene group and methoxyphenyl substituent. Key Differences: Incorporates a thioxo group at position 2 of the thiazolidinone and a 4-methoxyphenyl substituent. The hydroxylphenyl acetamide may improve solubility. Implications: The thioxo group could enhance metal chelation, while methoxy and hydroxy groups influence electronic and solubility profiles .

2.1.2 Thiazole and Oxazolone Derivatives

- 7b (Thiazole derivative, ): Structure: Thiazole core with phenyl and hydrazono groups. Bioactivity: Exhibits potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 µg/mL).

- Oxazol-5(4H)-one derivatives (): Structure: Oxazolone core with benzylidene and indolyl groups. Bioactivity: Demonstrates antioxidant (DPPH scavenging) and antimicrobial activity. Key Contrast: The oxazolone ring is less polar than thiazolidinone, possibly affecting membrane permeability .

Key Observations :

- Thiazole derivatives () use stepwise functionalization, enabling precise control over substituent placement.

Inferences :

- Compound 5a ’s furan substituent, a π-electron-rich heterocycle, may improve binding to microbial enzymes or cancer cell receptors compared to purely aromatic analogs.

- The absence of a thioxo group (cf. ) might reduce metal chelation capacity but increase selectivity.

Physicochemical Properties

- LogP/Solubility : The furan ring in Compound 5a likely lowers LogP compared to phenyl-substituted analogs (e.g., ), enhancing aqueous solubility.

Biologische Aktivität

The compound 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms, and therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of furan derivatives with hydrazones, followed by cyclization to form the thiazolidinone moiety. The structural characterization is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry. For instance, the compound's melting point and spectral data provide insights into its purity and structural integrity.

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. A study highlighted that compounds with similar structural features demonstrated effective scavenging of free radicals, suggesting that This compound may also possess these properties. The antioxidant capacity is often measured using DPPH and ABTS assays, with results indicating a dose-dependent response.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have reported cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Notably, the IC50 values for these activities were comparable to established chemotherapeutics.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes linked to cancer progression. For example, it has been evaluated for its inhibitory effects on CDC25B and PTP1B phosphatases, with promising results indicating selective inhibition profiles:

| Compound | CDC25B IC50 (µg/mL) | PTP1B IC50 (µg/mL) |

|---|---|---|

| 2h | 3.2 | 2.9 |

| Na3VO4 | 2.7 | - |

| Oleanolic Acid | 2.3 | - |

These findings suggest that This compound could be a valuable lead compound in developing targeted therapies for cancers associated with these phosphatases.

The proposed mechanisms underlying the biological activities include:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at specific checkpoints, which is crucial for inhibiting tumor growth.

- Enzyme Interaction : Its ability to bind and inhibit phosphatases like CDC25B suggests a mechanism where it disrupts signaling pathways critical for cell proliferation.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Thiazolidinones : A series of thiazolidinone derivatives were evaluated for their anticancer properties, revealing a correlation between structural modifications and enhanced biological activity.

- Hydrazone Derivatives in Antiviral Research : Similar compounds have been investigated as inhibitors of viral proteases, indicating potential applications beyond oncology.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : The compound is synthesized via a multi-step process involving condensation reactions. Key optimizations include:

- Reaction Conditions : Reflux in ethanol or dioxane for 6–8 hours under acidic or basic catalysis (e.g., pyridine or NaH) to stabilize intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol aids in recrystallization for purification .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or dichloromethane:methanol (10:1) to track reaction progress .

- Purification : Crude products are filtered and recrystallized from ethanol or ethyl acetate to achieve >95% purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm hydrazone linkages (δ 8.5–9.5 ppm for imine protons) and furan ring protons (δ 6.3–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 356.12 for C₁₆H₁₄N₃O₃S) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile:water gradient) assesses purity (>98%) and detects impurities .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution assays against S. aureus and E. coli (MIC values) due to the hydrazone moiety’s known activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations to evaluate antiproliferative potential .

- Enzyme Inhibition : Screening against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) via fluorometric assays .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance antimicrobial activity but may reduce solubility. Use Hammett constants (σ) to correlate substituent effects with IC₅₀ values .

- Bulky substituents (e.g., -OCH₃) at the para position improve HDAC inhibition by enhancing hydrophobic interactions .

- Synthetic Modifications : Introduce halogens or methoxy groups via Suzuki coupling or nucleophilic substitution, followed by bioactivity reassessment .

Q. What computational strategies predict the compound’s binding modes and toxicity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or bacterial DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with the thiazolidinone carbonyl and π-π stacking of the furan ring .

- QSAR Models : Apply T.E.S.T. software to predict mutagenicity and LD₅₀ using 2D descriptors (e.g., topological polar surface area, logP) .

- ADMET Prediction : SwissADME evaluates bioavailability (Lipinski’s Rule of 5) and blood-brain barrier penetration .

Q. How can reaction mechanisms for byproduct formation be elucidated during synthesis?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in hydrazine) and in-situ IR spectroscopy identify intermediates like azide or imine tautomers .

- Side Reactions : Trace undesired dimerization or oxidation products via LC-MS and optimize by adding radical scavengers (e.g., BHT) or inert atmospheres .

Data Contradictions and Resolution

Q. Conflicting reports exist on the optimal solvent for thiazolidinone ring formation. How to resolve this?

- Methodological Answer :

- Evidence Review : Ethanol (polar protic) gives higher yields in , while DMF (polar aprotic) is preferred in .

- Resolution : Conduct a controlled study varying solvents (ethanol, DMF, toluene) under identical conditions (reflux, 8 hours). Use HPLC to compare yields and purity. DFT calculations (Gaussian 16) can model solvent effects on transition-state energies .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

Q. Table 2: Biological Activity Correlations

| Substituent (R) | Biological Target | Activity (IC₅₀) | Mechanism Insight | Reference |

|---|---|---|---|---|

| -NO₂ (para) | COX-2 | 2.3 μM | Enhanced H-bonding | |

| -OCH₃ (meta) | HDAC8 | 8.7 μM | Hydrophobic pocket binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.